molecular formula C16H18N4O B6651045 N-(1H-imidazol-2-ylmethyl)-2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanamine

N-(1H-imidazol-2-ylmethyl)-2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanamine

Cat. No.: B6651045
M. Wt: 282.34 g/mol
InChI Key: CUXPZLNINQKFTH-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanamine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an imidazole ring, an oxazole ring, and a methylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-2-4-13(5-3-12)16-20-14(11-21-16)6-7-17-10-15-18-8-9-19-15/h2-5,8-9,11,17H,6-7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXPZLNINQKFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CCNCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanamine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring is synthesized through cyclization reactions.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The imidazole and oxazole rings are then coupled using a linker, such as an ethanamine group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenated reagents, acids, or bases under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1H-imidazol-2-ylmethyl)-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanamine
  • **N-(1H-imidazol-2-ylmethyl)-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanamine
  • **N-(1H-imidazol-2-ylmethyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-4-yl]ethanamine

Uniqueness

N-(1H-imidazol-2-ylmethyl)-2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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